4-([(3-Methylphenyl)(methylsulfonyl)amino]methyl)benzoic acid
Overview
Description
4-([(3-Methylphenyl)(methylsulfonyl)amino]methyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a 3-methylphenyl group and a methylsulfonylamino group
Mechanism of Action
Target of Action
The primary target of the compound 4-{[(3-Methylphenyl)(methylsulfonyl)amino]methyl}benzoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is a key component of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival .
Mode of Action
The compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation . Ubiquitination is a process that marks proteins for degradation, and proteasomes are protein complexes that degrade unneeded or damaged proteins .
Biochemical Pathways
The compound affects the Wnt signaling pathway . By inducing the degradation of β-catenin, the compound disrupts the pathway, leading to decreased cell proliferation . This is particularly relevant in the context of cancer, where uncontrolled cell proliferation is a hallmark of the disease .
Pharmacokinetics
The compound is soluble in dmso , suggesting it may have good bioavailability
Result of Action
The compound selectively inhibits Wnt signaling-dependent proliferation of cancer cells . It exhibits little efficacy in Wnt-independent cultures . In other words, it can suppress the expansion of established tumors from certain xenografts in mice, while exhibiting little efficacy against the Wnt-independent tumor growth .
Action Environment
The compound’s storage temperature is recommended to be 2-8°c , suggesting that temperature could be a factor influencing its stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([(3-Methylphenyl)(methylsulfonyl)amino]methyl)benzoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 3-methylphenylamine, which is then reacted with methylsulfonyl chloride to form the methylsulfonylamino derivative. This intermediate is subsequently coupled with a benzoic acid derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are commonly used to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
4-([(3-Methylphenyl)(methylsulfonyl)amino]methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-([(3-Methylphenyl)(methylsulfonyl)amino]methyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(4-methylphenyl)sulfonyl]amino]benzoate: This compound has a similar structure but with a methyl ester group instead of a carboxylic acid.
3-[(4-Methylphenyl)sulfonyl]amino]benzoic acid: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
4-([(3-Methylphenyl)(methylsulfonyl)amino]methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-[(3-methyl-N-methylsulfonylanilino)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-4-3-5-15(10-12)17(22(2,20)21)11-13-6-8-14(9-7-13)16(18)19/h3-10H,11H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWIYTUABGLNRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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